(R)-2-ethylpiperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

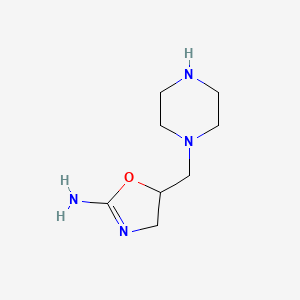

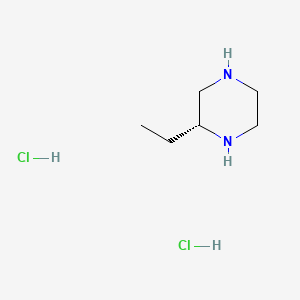

“®-2-Ethylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 438050-07-8 . It has a molecular weight of 187.11 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “®-2-ethylpiperazine dihydrochloride” is1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“®-2-Ethylpiperazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 187.11 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Piperazines

Piperazines are a significant class of compounds in medicinal chemistry due to their presence in several blockbuster drugs, such as Imatinib and Sildenafil . The ®-2-ethylpiperazine dihydrochloride is utilized in the synthesis of functionalized piperazines through C–H functionalization. This process enhances the structural diversity of piperazine-containing drugs, which is crucial for developing new pharmacological agents with improved efficacy and safety profiles.

Pharmacokinetics: Enhancing Drug Solubility and Bioavailability

The nitrogen heterocycles in piperazines, including ®-2-ethylpiperazine dihydrochloride, serve as hydrogen bond donors/acceptors. This property is exploited to tune interactions with biological receptors, thereby increasing water solubility and bioavailability of drug candidates . This application is vital for the development of drugs with better absorption and distribution within the body.

Neuropharmacology: Neural Induction of Human Pluripotent Stem Cells (hPSCs)

In neuropharmacology, ®-2-ethylpiperazine dihydrochloride is used as an ALK2 and ALK3 inhibitor. It inhibits BMP4-mediated Smad1/5/8 activation, which is a pathway involved in neural induction of hPSCs . This application is significant for research into neurological diseases and potential therapies involving stem cells.

Drug Discovery: Selectivity in Signaling Pathways

The compound’s selectivity in inhibiting BMP signaling over TGF-β signaling is more than 200-fold . This selectivity is crucial in drug discovery, where targeted inhibition of specific pathways can lead to the development of drugs with fewer side effects and improved therapeutic indices.

Heterocyclic Chemistry: Nitrogen Heterocycles in Drug Design

®-2-ethylpiperazine dihydrochloride contributes to the design of nitrogen heterocycles, which make up more than 75% of FDA-approved drugs . Its role in adjusting the 3D geometry of the six-membered ring is particularly important for fitting into the active sites of target proteins.

Anticancer Research: Development of Pharmacological Agents

The structural motif of piperazines, including ®-2-ethylpiperazine dihydrochloride, is prevalent in anticancer agents due to their anxiolytic, antiviral, cardioprotective, and antidepressant properties . Research into functionalized piperazines can lead to new anticancer drugs with novel mechanisms of action.

Photoredox Catalysis: Advanced Synthesis Techniques

Recent advances in photoredox catalysis have leveraged ®-2-ethylpiperazine dihydrochloride for the synthesis of piperazines with defined substitution patterns . This technique is a part of the growing portfolio of methods used to expand the applications of piperazines in medicinal chemistry.

Technological Achievements: Patents and Inventions

The compound’s applications extend to technological achievements, where it is featured in patents signifying inventions in the pharmaceutical industry . This highlights the compound’s role in the R&D processes leading to new medicines and therapeutic strategies.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-ethylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-QYCVXMPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660843 |

Source

|

| Record name | (2R)-2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-ethylpiperazine dihydrochloride | |

CAS RN |

438050-07-8 |

Source

|

| Record name | (2R)-2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)